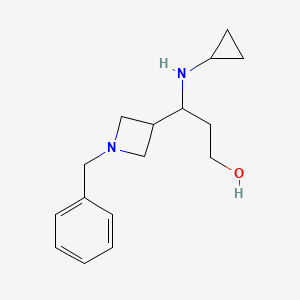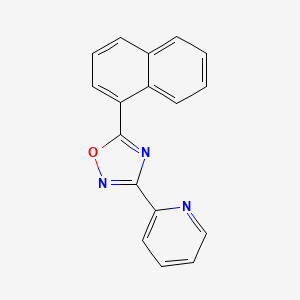
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring, a naphthalene ring, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridinecarboxylic acid hydrazide with 1-naphthyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway.
Fluorescent Probe: The compound exhibits fluorescence due to its conjugated system, which can be used to detect specific biomolecules or environmental changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(Pyridin-2-yl)-5-(2-naphthyl)-1,2,4-oxadiazole
- 3-(Pyridin-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole is unique due to the presence of both pyridine and naphthalene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C17H11N3O |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
5-naphthalen-1-yl-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11N3O/c1-2-8-13-12(6-1)7-5-9-14(13)17-19-16(20-21-17)15-10-3-4-11-18-15/h1-11H |
InChI-Schlüssel |
YGUDIHOQAIXIFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


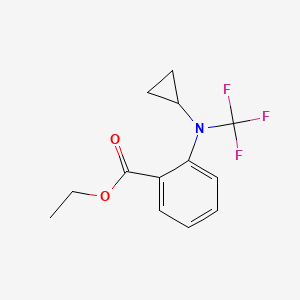

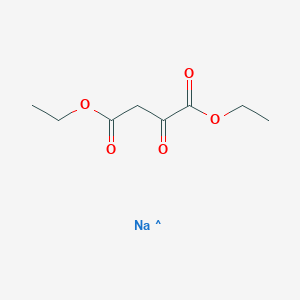
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
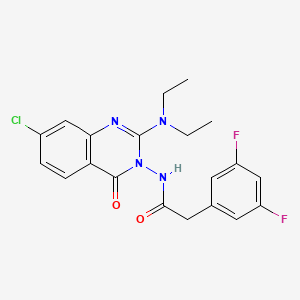
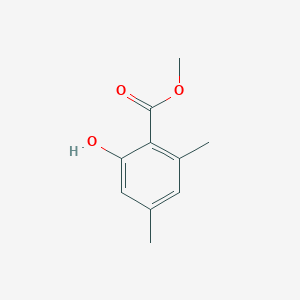
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
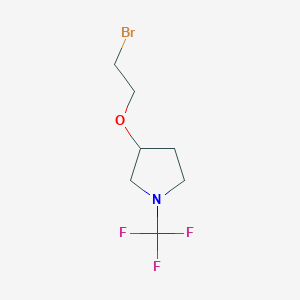
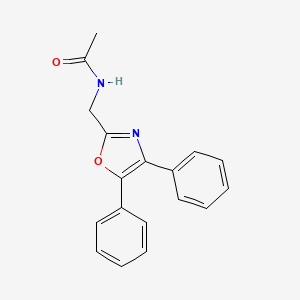

![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
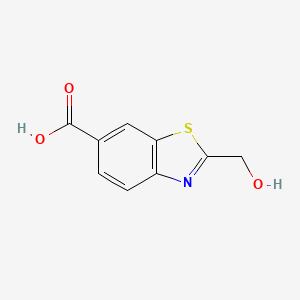
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
